5-Iodo-4-methyl-2-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
5-iodo-4-methyl-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3IN/c1-4-2-6(7(8,9)10)12-3-5(4)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNSWOAEXJYZSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.
Industrial Production Methods: Industrial production of 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of environmentally benign organoboron reagents and efficient catalysts is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: Utilized in Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridines .
Scientific Research Applications
Chemical Properties and Structure
5-Iodo-4-methyl-2-(trifluoromethyl)pyridine has the molecular formula C₇H₅F₃IN. Its structure features a pyridine ring with a trifluoromethyl group at position 2, a methyl group at position 4, and an iodine atom at position 5. This unique arrangement imparts distinct electronic properties, enhancing its lipophilicity and reactivity.
Medicinal Chemistry
This compound is recognized for its bioactivity, particularly in drug discovery. The trifluoromethyl group enhances binding affinity to biological targets due to increased lipophilicity and altered electronic characteristics. It has been studied for:
- Antimicrobial Activity : Exhibiting potential against various pathogens.
- Enzyme Inhibition : Acting as an inhibitor in enzymatic processes, influencing neurotransmitter systems .
Agrochemicals
The compound serves as a building block in the synthesis of agrochemicals, particularly herbicides and fungicides. Its unique properties allow for the development of more effective agricultural chemicals that can target specific pathways in plant physiology.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various trifluoromethylpyridines, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of specific enzymes involved in metabolic pathways using derivatives of trifluoromethylpyridines. The findings indicated that modifications at the pyridine ring significantly affected enzyme binding affinity, highlighting the importance of structural variations in drug design .
Mechanism of Action
The mechanism of action of 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Positional Isomers and Substitution Patterns
5-Iodo-2-(trifluoromethyl)pyridine (CAS 873107-98-3)
- Structure : Lacks the methyl group at position 4.
- This compound is less lipophilic than the target molecule, as evidenced by computational polarity calculations .
5-Chloro-4-iodo-2-(trifluoromethyl)pyridine (CAS 823221-95-0)
- Structure : Replaces the methyl group at position 4 with chlorine.
- Impact : Chlorine’s electron-withdrawing nature alters the pyridine ring’s electronic properties compared to the electron-donating methyl group. This substitution may reduce metabolic stability in biological systems .
2-Iodo-5-(trifluoromethyl)pyridine
Functional Group Variations
5-Iodo-2-(trifluoromethyl)pyridin-4-ol (CAS 1260385-03-2)
- Structure : Features a hydroxyl group at position 4 instead of methyl.
- Impact : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media but reducing blood-brain barrier permeability compared to the methyl analog .
3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate
Physicochemical Properties
| Compound | Melting Point (°C) | LogP (Predicted) | Reactivity Highlights |
|---|---|---|---|
| 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine | Not reported | 3.2 | Iodine enables cross-coupling reactions |
| 2-Chloro-5-iodopyridine | 99 | 2.8 | Lower steric bulk than methyl analog |
| 5-Iodo-2-(trifluoromethyl)pyridine | Not reported | 2.9 | Higher solubility in organic solvents |
| 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine | Not reported | 3.0 | Enhanced electrophilicity at C4 |
Data compiled from
Biological Activity
5-Iodo-4-methyl-2-(trifluoromethyl)pyridine is a halogenated heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and applications.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C7H6F3N I
- Molecular Weight : 267.03 g/mol
- Structural Features :
- A pyridine ring with a trifluoromethyl group at position 2.
- A methyl group at position 4.
- An iodine atom at position 5.
The trifluoromethyl group significantly enhances the compound's lipophilicity and alters its reactivity, making it an interesting candidate for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors. The trifluoromethyl group increases binding affinity due to its electron-withdrawing properties, which can stabilize interactions with target proteins.
Key Mechanisms:
- Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions, leading to the formation of azide derivatives, which are useful intermediates in organic synthesis.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor in various enzymatic processes, potentially influencing neurotransmitter systems and other biological pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
-
Anticancer Activity :
- Studies have shown that similar trifluoromethylpyridine derivatives can exhibit cytotoxic effects against tumor cell lines. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of trifluoromethylpyridine derivatives, it was found that certain modifications led to enhanced cytotoxicity against various cancer cell lines. The study reported IC50 values ranging from 0.1 to 10 µM for different derivatives, highlighting the importance of structural modifications on biological activity .
Case Study 2: Antimicrobial Efficacy
Another investigation explored the antimicrobial efficacy of halogenated pyridines. The results indicated that compounds similar to this compound exhibited significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) in the low micromolar range .
Applications
The unique properties of this compound make it a valuable compound in several fields:
- Medicinal Chemistry : Its potential as a lead compound for developing new anticancer or antimicrobial agents.
- Material Science : Utilized as a building block for synthesizing advanced materials due to its electronic properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for introducing iodine and trifluoromethyl groups into pyridine derivatives like 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine?
- Methodological Answer : Iodination typically employs electrophilic substitution (e.g., using I2/HIO3 or N-iodosuccinimide) at the pyridine ring’s activated positions. Trifluoromethyl groups are introduced via cross-coupling (e.g., Ullmann or Kumada reactions) or direct fluorination using CF3X reagents. For regioselectivity, steric and electronic factors must be controlled; methyl groups at the 4-position may direct iodination to the 5-position via steric hindrance .
Q. How can researchers confirm the substitution pattern and purity of this compound using spectroscopic techniques?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify methyl (δ ~2.5 ppm) and pyridine protons (δ ~8–9 ppm). Trifluoromethyl groups show distinct <sup>19</sup>F NMR signals (δ -60 to -70 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> for C8H6F3IN).
- X-ray Crystallography : Resolve ambiguities in substitution patterns, particularly iodine placement .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin/eye contact. Store in dry, inert conditions (e.g., under argon) to prevent decomposition. Refer to Safety Data Sheets (SDS) for specific hazards; iodine-containing compounds may release toxic fumes upon degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate decomposition of this compound during cross-coupling reactions?
- Methodological Answer :
- Temperature Control : Maintain reactions below 80°C to avoid C-I bond cleavage.
- Catalyst Selection : Use Pd/Cu systems with ligands (e.g., XPhos) to enhance stability.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may require rigorous drying to prevent hydrolysis .
Q. What strategies resolve contradictions in reported yields for Suzuki-Miyaura couplings involving this compound?
- Methodological Answer :
- Variable Screening : Systematically test base (K2CO3 vs. Cs2CO3), solvent (THF vs. dioxane), and catalyst loading.
- Moisture Sensitivity : Ensure anhydrous conditions, as trace water deactivates catalysts.
- Substrate Pre-activation : Pre-treat boronic acids with molecular sieves to improve reactivity .
Q. How does the methyl group at the 4-position influence the reactivity of the iodine substituent in further functionalization?
- Methodological Answer : The methyl group exerts steric hindrance, slowing nucleophilic substitution at the 5-iodo position. However, it electronically activates the ring for electrophilic attacks. Computational modeling (DFT) can predict preferred reaction sites, while kinetic studies (e.g., monitoring by <sup>19</sup>F NMR) quantify substituent effects .
Q. What are the stability challenges of this compound under long-term storage, and how can they be addressed?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
